Tiamenidine

描述

替米丁是一种咪唑啉类化合物,以其类似于克隆定的药理特性而闻名。 它主要用作中枢性α-2肾上腺素能受体激动剂,对α-1肾上腺素能受体的作用较小 。 替米丁在市场上以各种商品名销售,包括Sundralen,用于治疗原发性高血压 .

准备方法

替米丁的合成涉及几个关键步骤:

硫脲与甲基碘的反应: 该反应产生相应的S-甲基类似物。

与乙二胺加热: 然后将S-甲基类似物与乙二胺加热,以完成替米丁的合成.

工业生产方法通常遵循类似的合成路线,确保化合物对于制药用途的纯度和功效。

化学反应分析

替米丁会发生各种化学反应,包括:

氧化: 该反应可以改变化合物内的官能团,可能影响其药理特性。

还原: 还原反应可以改变化合物的结构,影响其功效和安全性。

取代: 取代反应中常用的试剂包括卤素和其他亲核试剂,导致形成替米丁的不同类似物。

从这些反应中形成的主要产物取决于所用条件和试剂。

科学研究应用

Pharmacological Properties

Tiamenidine exhibits significant biological activity through its action on alpha-2 adrenergic receptors. By stimulating these receptors in the brainstem, it decreases sympathetic nervous system activity, leading to reduced peripheral resistance and lower blood pressure. This mechanism underpins its primary application in managing essential hypertension.

Research Applications

This compound has been investigated for various scientific applications beyond its antihypertensive properties:

- Antihypertensive Drug Development : Its efficacy in lowering blood pressure has led to studies aimed at developing new antihypertensive medications based on its structure and action .

- Cellular Signaling Studies : Research has focused on understanding how this compound affects cellular signaling pathways and receptor binding dynamics, contributing valuable insights into adrenergic signaling .

- Pharmacological Assays : this compound serves as a reference compound in pharmacological assays that evaluate the activity of alpha-2 adrenergic receptor agonists, aiding in the development of new drugs targeting similar pathways .

- Comparative Studies : this compound's interactions with other adrenergic receptor agonists like clonidine and guanfacine have been analyzed to elucidate differences in pharmacokinetics and therapeutic profiles.

Case Studies

Several case studies have documented the clinical effects of this compound:

- Clinical Trials : In controlled trials, this compound demonstrated significant reductions in both systolic and diastolic blood pressure while decreasing plasma levels of norepinephrine and epinephrine, indicating its effectiveness in modulating sympathetic tone .

- Animal Studies : Preclinical studies involving renal hypertensive models (cats and rats) showed that this compound effectively induced hypotension and bradycardia, supporting its potential use in treating hypertension.

作用机制

替米丁主要通过激活α-2肾上腺素能受体发挥作用。这种激活会导致交感神经输出减少,从而降低血压和心率。 该化合物对α-1肾上腺素能受体也有轻微作用,有助于其整体药理特性 .

相似化合物的比较

替米丁类似于其他α-2肾上腺素能受体激动剂,例如:

克隆定: 这两种化合物具有相似的药理特性,但替米丁的化学结构略有不同。

生物活性

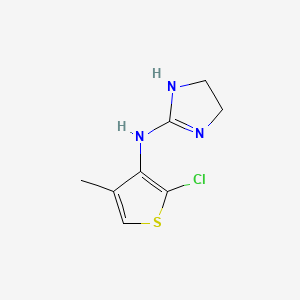

Tiamenidine, chemically known as N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine, is an orally active α2-adrenergic receptor agonist primarily recognized for its antihypertensive properties. Its molecular formula is CHClNS, with a molecular weight of 215.70 g/mol. This compound has been studied for its potential therapeutic effects in managing hypertension and has shown promise in various clinical and experimental settings.

| Property | Value |

|---|---|

| CAS Number | 31428-61-2 |

| Molecular Weight | 215.70 g/mol |

| Density | 1.52 g/cm³ |

| Boiling Point | 305.1 °C at 760 mmHg |

| Melting Point | 152 °C |

| Flash Point | 138.3 °C |

This compound functions primarily as an agonist of α2-adrenergic receptors, which are critical in the regulation of blood pressure and sympathetic nervous system activity. By activating these receptors, this compound inhibits norepinephrine release, leading to a decrease in peripheral vascular resistance and ultimately lowering blood pressure .

Pharmacological Effects

- Antihypertensive Activity : this compound has been demonstrated to effectively lower blood pressure in hypertensive patients. Clinical studies have shown that it exhibits a pharmacological profile similar to clonidine, another α2-agonist .

- Electrophysiological Effects : Research indicates that chronic oral administration of this compound can influence electrophysiological parameters and hemodynamics in hypertensive individuals, contributing to its antihypertensive effects .

- Catecholamine Modulation : this compound also affects plasma levels of catecholamines and renin, further supporting its role in blood pressure regulation .

Case Studies

- Clinical Trials : A study involving hypertensive volunteers assessed the long-term effects of this compound compared to clonidine. Results indicated that both drugs effectively reduced blood pressure, but this compound was associated with fewer side effects related to sedation and dry mouth .

- Comparative Analysis : In another investigation, the pharmacodynamics of this compound were compared with other antihypertensives, revealing its unique profile in modulating cardiovascular responses without significant adverse effects on heart rate or renal function .

Research Findings

Recent studies have utilized advanced computational methods such as deep learning to predict the biological activity of compounds, including this compound. These models have successfully identified the antihypertensive potential of various compounds based on their structural properties and interactions with biological targets .

Summary of Findings

- Efficacy : this compound is effective in lowering blood pressure through α2-adrenoceptor activation.

- Safety Profile : It presents a favorable safety profile compared to other antihypertensives.

- Predictive Modeling : Modern computational techniques enhance the understanding of its biological activity and therapeutic potential.

属性

IUPAC Name |

N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3S/c1-5-4-13-7(9)6(5)12-8-10-2-3-11-8/h4H,2-3H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWILQHZFWRYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC2=NCCN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51274-83-0 (mono-hydrochloride) | |

| Record name | Tiamenidine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031428612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80185349 | |

| Record name | Tiamenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31428-61-2 | |

| Record name | Tiamenidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31428-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiamenidine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031428612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiamenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIAMENIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/195V08O55G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。